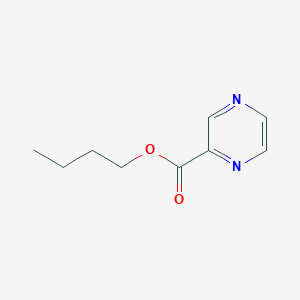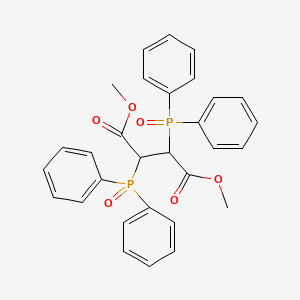
Dimethyl 2,3-bis(diphenylphosphoryl)butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2,3-bis(diphenylphosphoryl)butanedioate is an organophosphorus compound known for its unique chemical structure and properties. This compound is characterized by the presence of two diphenylphosphoryl groups attached to a butanedioate backbone, making it a valuable molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,3-bis(diphenylphosphoryl)butanedioate typically involves the reaction of diphenylphosphine oxide with dimethyl butanedioate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques to obtain the final product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2,3-bis(diphenylphosphoryl)butanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the phosphoryl groups to phosphine groups.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diphenylphosphoryl derivatives, while reduction can produce phosphine-containing compounds. Substitution reactions can lead to a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Dimethyl 2,3-bis(diphenylphosphoryl)butanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a drug delivery system.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of dimethyl 2,3-bis(diphenylphosphoryl)butanedioate involves its interaction with molecular targets through its phosphoryl groups. These interactions can lead to the formation of stable complexes with metals or other molecules, influencing various chemical and biological pathways. The compound’s ability to act as a ligand and form coordination complexes is central to its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 2,3-bis(diphenylphosphino)butanedioate
- Dimethyl 2,3-bis(diphenylphosphoryl)succinate
- Dimethyl 2,3-bis(diphenylphosphoryl)glutarate
Uniqueness
Dimethyl 2,3-bis(diphenylphosphoryl)butanedioate is unique due to its specific structural arrangement and the presence of two diphenylphosphoryl groups. This unique structure imparts distinct chemical reactivity and properties, making it valuable in specialized applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
38243-43-5 |
|---|---|
Molekularformel |
C30H28O6P2 |
Molekulargewicht |
546.5 g/mol |
IUPAC-Name |
dimethyl 2,3-bis(diphenylphosphoryl)butanedioate |
InChI |
InChI=1S/C30H28O6P2/c1-35-29(31)27(37(33,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(30(32)36-2)38(34,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-28H,1-2H3 |
InChI-Schlüssel |
GMEGOIULRIXJBT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C(C(=O)OC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


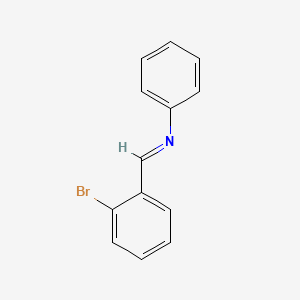

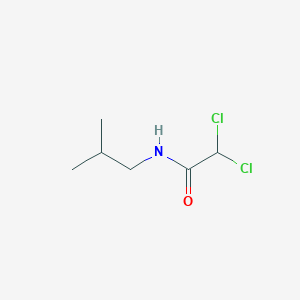
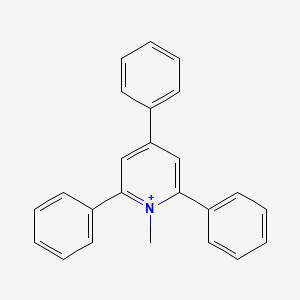


![1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane](/img/structure/B14657457.png)
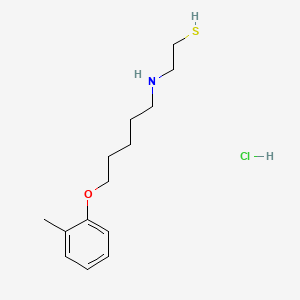

![1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine](/img/structure/B14657465.png)

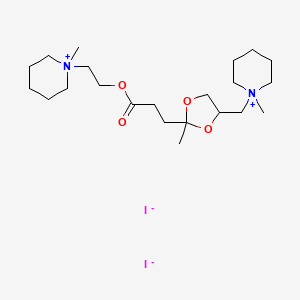
![1h-Furo[2,3-f]indazole](/img/structure/B14657492.png)
